molecular formula C21H15NO4 B6583502 N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 902021-11-8

N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B6583502
CAS No.: 902021-11-8
M. Wt: 345.3 g/mol
InChI Key: OLXOQOGIKPCSGS-UHFFFAOYSA-N
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Description

N-[3-(3-Methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide (molecular weight: 361.42 g/mol) is a heterocyclic compound featuring a 4H-thiochromen-4-one core, where sulfur replaces the oxygen atom in the chromen ring system . The structure includes:

  • A 3-(3-methylphenyl) substituent at position 3 of the thiochromen ring.
  • A furan-2-carboxamide group at position 2.

This compound is structurally related to chromene-2-carboxamide derivatives but distinguishes itself through the thiochromen scaffold, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing analogs.

Properties

IUPAC Name

N-[3-(3-methylphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-6-4-7-14(12-13)18-19(23)15-8-2-3-9-16(15)26-21(18)22-20(24)17-10-5-11-25-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXOQOGIKPCSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of 3-methylphenyl acetic acid with salicylaldehyde under acidic conditions to form the chromen-4-one structure.

    Introduction of the furan ring: The chromen-4-one intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired furan-2-carboxamide linkage.

    Final product purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Chromen/Thiochromen Derivatives

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features References
N-[3-(3-Methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide 4H-Thiochromen-4-one 3-(3-methylphenyl), furan-2-carboxamide 361.42 Not reported Sulfur-containing core
4-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide 4H-Chromen-4-one 4-bromobenzamide ~346.18* 287 Halogenated benzamide
2-Chloro-N-(4-oxo-4H-chromen-2-yl)benzamide 4H-Chromen-4-one 2-chlorobenzamide ~302.73* 228 Chlorine substitution
4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide 4H-Chromen-4-one 4-nitrobenzamide ~312.28* 323 Electron-withdrawing nitro group
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2H-Chromen-2-one 4-sulfamoylphenyl ~343.33* Not reported Sulfonamide functional group
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 4H-Chromen-4-one Thiazolidin-furan hybrid 443.48 Not reported Thiazolidin ring integration

*Calculated based on molecular formulas from .

Key Observations

Substituent Effects :

  • Hydrophobic Groups : The 3-methylphenyl group in the target compound increases hydrophobicity, contrasting with halogenated or nitro-substituted benzamides in , which balance lipophilicity and polarity.
  • Electron-Donating/Withdrawing Groups : Nitro and sulfonamide substituents (e.g., in and ) may reduce electron density on the chromen ring, affecting reactivity and binding properties.

Synthesis and Stability :

  • Chromen-2-carboxamides in are synthesized via halogenation or nitration, yielding high-melting-point solids (>250°C), indicative of crystalline stability. The target compound’s physical state (dry powder) suggests similar stability but lacks reported melting data .

Hybrid Structures :

  • The thiazolidin-containing analog in and demonstrates the versatility of chromen scaffolds in hybrid molecules, though its biological relevance remains unexplored in the provided data .

Biological Activity

N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a chromenone framework combined with a furan carboxamide moiety , which is characteristic of many biologically active flavonoids. The structural uniqueness of this compound may enhance its solubility and bioavailability compared to simpler flavonoid derivatives, potentially leading to distinct pharmacological profiles.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant capacity is attributed to the ability of the chromenone structure to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Potential

The compound shows promise as an anticancer agent . Studies have demonstrated its ability to inhibit the activity of enzymes involved in steroidogenesis, such as aldosterone synthase and aromatase, which are critical in hormone-dependent cancers. This inhibition suggests potential applications in treating conditions like breast cancer and prostate cancer.

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes related to inflammation and cancer progression.
  • Gene Expression Modulation : It may influence the expression of genes involved in cell proliferation and apoptosis.
  • Cell Signaling Pathways : The compound can interact with signaling pathways that regulate cellular responses to stress and growth factors.

Case Studies

  • In Vitro Studies : Various in vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells.
    Cell LineIC50 (μM)Reference
    MCF-715.5
    PC312.8
  • Animal Models : In animal models, the administration of this compound has resulted in reduced tumor growth and lower levels of inflammatory markers, indicating its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is essential to compare it with other similar compounds:

Compound NameBiological Activity
QuercetinAntioxidant, anticancer
CoumarinAnticoagulant, antibacterial
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-Antioxidant, anti-inflammatory

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